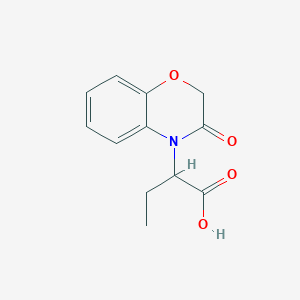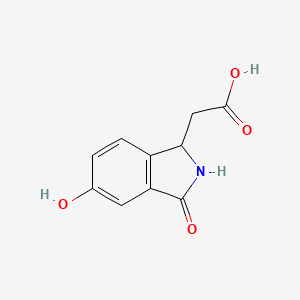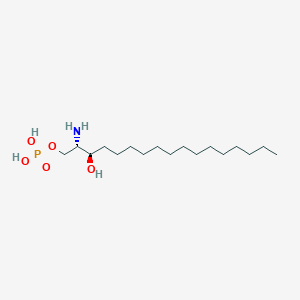
1-(1H-imidazol-4-ylsulfonyl)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of imidazole derivatives can be complex, involving multiple steps and various reagents. For example, the synthesis of imidazo[4,5-b]pyridine derivatives involves the conversion of carboxylic acids into their corresponding amides, esters, nitriles, and other functional groups . The synthesis of imidazo[1,5-a]pyridine derivatives includes the formation of stable N-heterocyclic carbenes, which are useful intermediates in organic synthesis . These processes often require careful control of reaction conditions and the use of specific catalysts or reagents.
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by the presence of the imidazole ring, a five-membered ring containing two nitrogen atoms. This ring system can be fused with other aromatic rings, such as pyridine, to form compounds like imidazo[1,5-a]pyridine and imidazo[4,5-b]pyridine . The structure of these compounds is confirmed using spectroscopic methods and, in some cases, single-crystal X-ray diffraction . The arrangement of atoms within these molecules can significantly influence their chemical reactivity and physical properties.
Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions, including functionalization, oxidation, and the formation of coordination complexes . The reactivity of these compounds is often influenced by the presence of substituents on the imidazole ring and the nature of the fused ring system. For instance, the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its acid chloride with 2,3-diaminopyridine lead to different products depending on the reaction conditions . Additionally, imidazo[1,2-a]pyridin-2-ylacetic acid can form metal complexes with transition metals, which have been studied for their crystal structures and properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are closely related to their molecular structure. These properties include thermal stability, solubility, and the ability to form hydrogen bonds and π-π interactions, which can lead to the formation of two-dimensional networks in the crystal lattice . The electronic and magnetic properties of imidazole-based metal complexes are also of interest, as they can exhibit paramagnetism and magnetic exchange interactions . These properties are important for understanding the potential applications of imidazole derivatives in various fields, including medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A study by Khalid et al. (2016) focused on the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, which were evaluated against the butyrylcholinesterase (BChE) enzyme. These compounds, synthesized from different organic acids, showed significant binding affinity and ligand orientation in active sites of human BChE protein, highlighting their potential in therapeutic applications (Khalid et al., 2016).
Antimicrobial Evaluation
Another research effort by Aziz‐ur‐Rehman et al. (2017) introduced derivatives with antimicrobial properties. These compounds were synthesized from aralkyl/aryl carboxylic acids through a series of steps, culminating in the creation of 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl) thio]methyl}benzene sulfonyl)-4-methylpiperidine derivatives. Their antibacterial evaluation showcased valuable results, demonstrating potential in combating bacterial infections (Aziz‐ur‐Rehman et al., 2017).
Radioactive Tracer Development
Mundwiler et al. (2004) explored the use of imidazole and piperidine derivatives in developing mixed ligand fac-tricarbonyl complexes for radioactive tracers. This study provided a foundation for labeling bioactive molecules containing a monodentate or bidentate donor site, potentially useful in various diagnostic applications (Mundwiler et al., 2004).
Efflux Pump Inhibition for Antibiotic Resistance
Żesławska et al. (2017) conducted a study on the structural properties of bacterial efflux pump inhibitors. The research focused on derivatives of 5-arylidene-3H-imidazol-4(5H)-ones, which have shown effectiveness in reversing antibiotic efficacy against multidrug-resistant bacteria by inhibiting the efflux pump AcrA/AcrB/TolC (Żesławska et al., 2017).
Anticancer Activity
Kumar et al. (2013) evaluated the anticancer activity of piperazine-2,6-dione and 4-(1H-indole-2-carboxyyl)piperazine-2,6-dione derivatives. These compounds were tested against various cancer cell lines, including breast (T47D), lung (NCI H-522), colon (HCT-15), ovary (PA-1), and liver (HepG-2), showing good anticancer activity, which underscores the therapeutic potential of these derivatives in oncology (Kumar et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(1H-imidazol-5-ylsulfonyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c13-9(14)7-1-3-12(4-2-7)17(15,16)8-5-10-6-11-8/h5-7H,1-4H2,(H,10,11)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRGMUITOGQNFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CN=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392624 |
Source


|
| Record name | 1-(1H-imidazol-4-ylsulfonyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
899717-99-8 |
Source


|
| Record name | 1-(1H-imidazol-4-ylsulfonyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-4-[2-(4-{[4-(Tert-butyl)benzoyl]amino}benzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B1306656.png)

![2-(2-Methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-propionic acid](/img/structure/B1306664.png)


![7-Fluoro-2-[(2-nitroanilino)methylene]-3-phenyl-1-indanone](/img/structure/B1306679.png)



![2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1306704.png)


